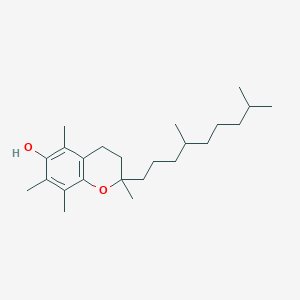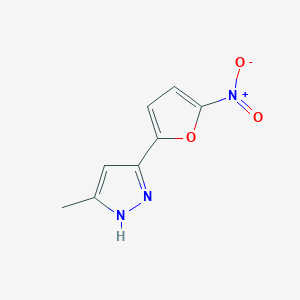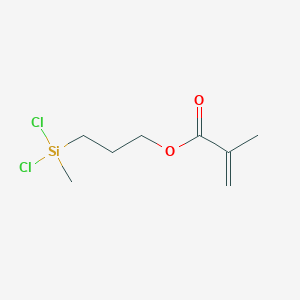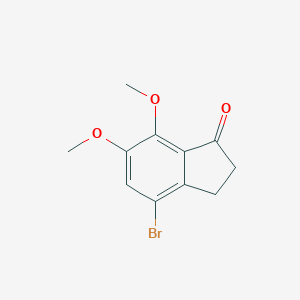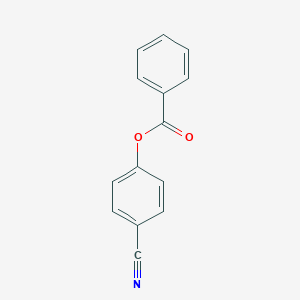
4-Cyanophenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl benzoate is a chemical compound that belongs to the class of benzoate esters. It is widely used in scientific research for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl benzoate is not fully understood. However, it is believed to act as a fluorescent probe by binding to specific molecules and emitting light when excited by a light source. It is also believed to act as a therapeutic agent by binding to specific receptors and modulating their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Cyanophenyl benzoate are not well understood. However, it has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Cyanophenyl benzoate in lab experiments is its ability to act as a fluorescent probe, which allows for the detection of specific molecules in a sample. However, one of the main limitations is its potential toxicity, which can affect the accuracy of the results.
Orientations Futures
There are many future directions for the use of 4-Cyanophenyl benzoate in scientific research. One direction is the development of new therapeutic agents based on its potential as a drug target. Another direction is the development of new fluorescent probes based on its unique properties. Additionally, further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-Cyanophenyl benzoate can be achieved through the reaction of 4-cyanophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction leads to the formation of the ester bond between the phenol and the benzoyl chloride, resulting in the formation of 4-Cyanophenyl benzoate.
Applications De Recherche Scientifique
4-Cyanophenyl benzoate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect the presence of various compounds, including amino acids, peptides, and proteins. It has also been used in the development of new therapeutic agents due to its potential as a drug target.
Propriétés
Numéro CAS |
16513-72-7 |
|---|---|
Nom du produit |
4-Cyanophenyl benzoate |
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
(4-cyanophenyl) benzoate |
InChI |
InChI=1S/C14H9NO2/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-9H |
Clé InChI |
PRDZROBDMPYWMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Autres numéros CAS |
16513-72-7 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



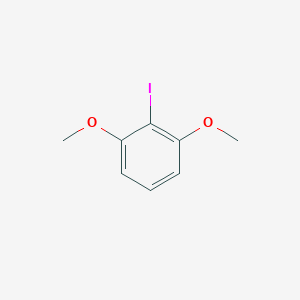
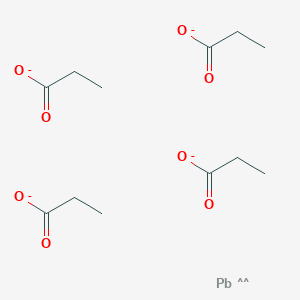
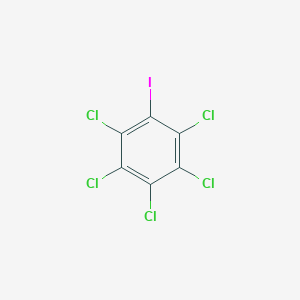
![8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B102198.png)
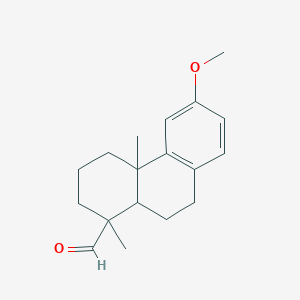
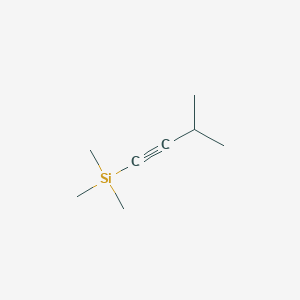
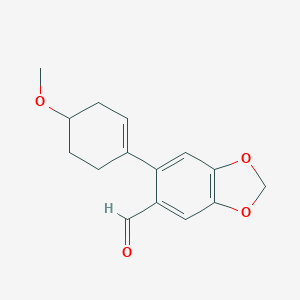
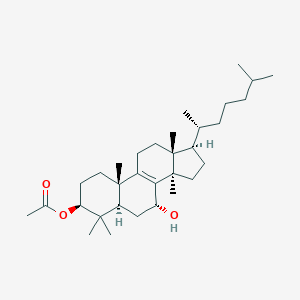
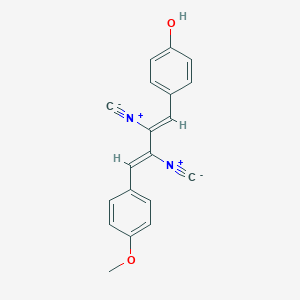
![Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-](/img/structure/B102214.png)
